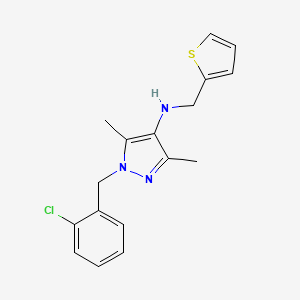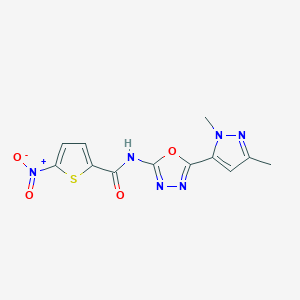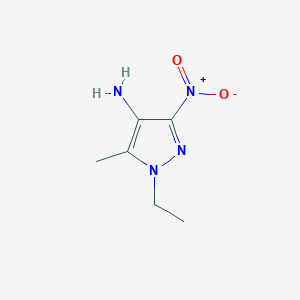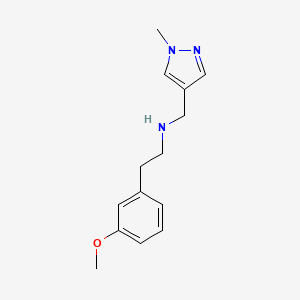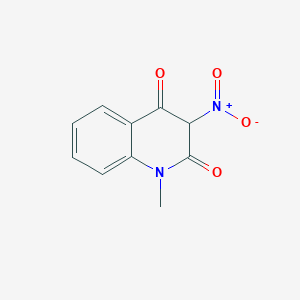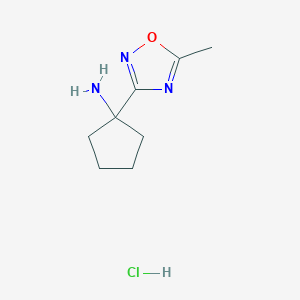
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
Overview
Description
The compound “1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This specific compound has a molecular weight of 149.58 .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The specific InChI code for the compound is 1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H .Physical And Chemical Properties Analysis
The compound “1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a solid at room temperature . The compound’s SMILES string is NC1=NOC©=N1 .Scientific Research Applications
Anticancer Research
The compound’s unique structure and functional groups make it a promising candidate for anticancer studies. Researchers investigate its potential as an inhibitor of specific cancer cell lines or as part of combination therapies. The compound’s mechanism of action could involve disrupting cell cycle progression, inhibiting DNA replication, or interfering with cellular signaling pathways .
Antibacterial Activity
Given the urgent need for novel antibacterial agents, scientists explore this compound’s antibacterial properties. They assess its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mode of action might involve disrupting bacterial cell walls, interfering with protein synthesis, or affecting essential metabolic pathways .
Mitochondrial Function Modulation
Researchers investigate whether this compound affects mitochondrial function. By assessing its impact on mitochondrial enzymes and cellular respiration, they gain insights into potential therapeutic applications. Alterations in mitochondrial activity could influence cellular health, metabolism, and disease progression .
Neuroprotective Effects
The compound’s structure suggests possible neuroprotective properties. Studies explore its ability to mitigate oxidative stress, reduce neuroinflammation, or enhance neuronal survival. Neurodegenerative diseases like Alzheimer’s or Parkinson’s may benefit from compounds with such properties .
Chemical Biology and Drug Design
Chemists and pharmacologists use this compound as a scaffold for designing new molecules. By modifying its functional groups, they create analogs with improved pharmacokinetics, selectivity, or bioavailability. These derivatives could serve as lead compounds for drug development .
Materials Science and Organic Electronics
The compound’s heterocyclic structure makes it interesting for materials science. Researchers explore its potential as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Its incorporation into electronic devices could enhance performance or stability .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown promising results against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects onXanthomonas oryzae pv. oryzae . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, disrupting their normal function and leading to the death of the pathogen .
Biochemical Pathways
Given the broad-spectrum activity of 1,2,4-oxadiazole derivatives, it can be inferred that multiple pathways may be affected, leading to the disruption of essential biological processes in the targeted pathogens .
Result of Action
The result of the action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is the inhibition of growth or killing of the targeted pathogens. For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae . This leads to the control of infections caused by these pathogens.
properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-7(11-12-6)8(9)4-2-3-5-8;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXDJWCKAWQDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
CAS RN |
1172773-23-7 | |
| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216700.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3216706.png)

![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216727.png)

![2,5-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]furan-3-carboxamide](/img/structure/B3216739.png)
